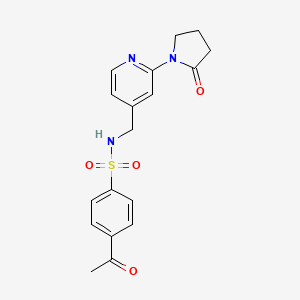

4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

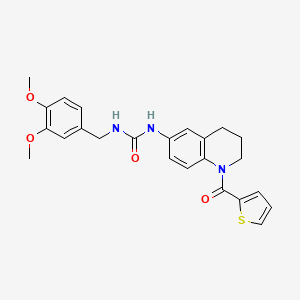

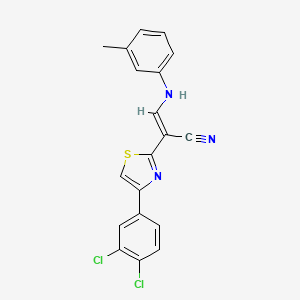

The compound “4-acetyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidin-2-one moiety, which is a common scaffold in medicinal chemistry and is present in many biologically active compounds . It also contains a pyridin-4-yl group, which is a common feature in many pharmaceuticals .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrolidin-2-one moiety might undergo reactions typical of lactams, such as ring-opening. The pyridin-4-yl group might participate in electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antiviral and Anticancer Applications

Antiviral Activity : Sulfonamide derivatives have shown promise as antiviral agents. For example, novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized and investigated for their binding affinity against recombinant human carbonic anhydrases, with some compounds exhibiting low nanomolar affinity against cancer-related CA IX, suggesting potential for antiviral research applications (Balandis et al., 2020).

Anticancer Activity : Several sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Compounds with sulfonamide moieties have been found to exhibit significant anticancer properties, indicating their potential as therapeutic agents in cancer treatment. For instance, novel indenopyridine derivatives showed promising in vitro anticancer activity against the breast cancer cell line MCF7, with some compounds showing higher potency than Doxorubicin, a reference drug (Ghorab & Al-Said, 2012).

Antimicrobial Applications

- Antibacterial and Antifungal Activity : Research into sulfonamide compounds has also explored their potential as antimicrobial agents. A study reported the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety, which were screened for in vitro antibacterial and antifungal activities. Some compounds exhibited significant activity against pathogenic bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Chandak et al., 2013).

Enzyme Inhibition for Therapeutic Applications

- Carbonic Anhydrase Inhibition : Sulfonamide derivatives have been studied extensively as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. For example, the synthesis and carbonic anhydrase I and II inhibition studies of 1,3,5-trisubstituted-pyrazolines revealed compounds with significant inhibitory activity, offering potential therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Gul et al., 2016).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, a key structural feature of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a pyrrolidine ring could potentially influence these properties, as it is known to efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The presence of a pyrrolidine ring could potentially influence these aspects, as it is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Eigenschaften

IUPAC Name |

4-acetyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-13(22)15-4-6-16(7-5-15)26(24,25)20-12-14-8-9-19-17(11-14)21-10-2-3-18(21)23/h4-9,11,20H,2-3,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUNHLBRINJUEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2769736.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2769742.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2769744.png)

![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2769748.png)